molecular formula C18H20N6 B2901274 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2380174-69-4

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No. B2901274
M. Wt: 320.4
InChI Key: BFXLYNHCTWPWFN-UHFFFAOYSA-N
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Description

The compound “2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline” is a complex organic molecule that contains a quinoxaline ring, a piperazine ring, and a pyrimidine ring . The presence of these rings suggests that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a quinoxaline ring substituted at the 2-position with a piperazine ring, which is further substituted at the 4-position with a pyrimidine ring . The pyrimidine ring is also substituted at the 5 and 6 positions with methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence and position of the various rings and substituents. The electron-donating methyl groups on the pyrimidine ring could potentially increase the reactivity of the ring towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence and position of the various rings and substituents. For example, the presence of the piperazine ring could potentially increase the solubility of the compound in water .

properties

IUPAC Name

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-13-14(2)20-12-21-18(13)24-9-7-23(8-10-24)17-11-19-15-5-3-4-6-16(15)22-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXLYNHCTWPWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

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